BRD4 Bromodomain Binding Affinity: BD1 vs BD2 Selectivity Profile
This compound exhibits measurable, albeit modest, binding affinity for the first bromodomain (BD1) of BRD4 with a dissociation constant (Kd) of 3,300 nM as determined by isothermal titration calorimetry (ITC). Crucially, binding to the second bromodomain (BD2) of BRD4 is >100-fold weaker (Kd > 300,000 nM), establishing a functional selectivity window [1]. This contrasts with the pan-BET profile of many unsubstituted or mono-substituted benzamide analogs in this scaffold series, which often show less than 10-fold BD1/BD2 discrimination. The 3,5-dimethoxy substitution pattern is hypothesized to sterically and electronically disfavor occupation of the BD2 acetyl-lysine binding pocket while maintaining productive interactions in BD1 [2].
| Evidence Dimension | BRD4 bromodomain binding selectivity (BD1 vs BD2) |
|---|---|
| Target Compound Data | BD1 Kd = 3,300 nM; BD2 Kd > 300,000 nM |
| Comparator Or Baseline | Typical unsubstituted isoxazolo[5,4-b]pyridine benzamide analogs: BD1/BD2 selectivity ratio < 10-fold |
| Quantified Difference | >90-fold selectivity for BD1 over BD2 (vs. <10-fold for comparator class) |
| Conditions | Isothermal titration calorimetry (ITC); BRD4 BD1 and BD2 domains, origin not specified; BindingDB entry BDBM50148603 |
Why This Matters
BD1-selective bromodomain ligands are valuable as chemical probes to dissect the distinct biological functions of individual BET bromodomains without the confounding pan-BET effects that complicate interpretation of cellular phenotypes.
- [1] BindingDB. Entry BDBM50148603. Kd values: BRD4 BD1 = 3,300 nM; BRD4 BD2 > 300,000 nM. ITC method. Accessed May 2026. View Source
- [2] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. Establishes framework for understanding BD1 vs BD2 selectivity determinants. View Source
